molecular formula C14H13ClN2 B11867253 2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile

2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile

Katalognummer: B11867253
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: OISXXVAZQINIPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile is a chemical compound with a complex structure, featuring a quinoline core substituted with a chloro group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The chloro and isopropyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the isopropyl group can be introduced using isopropyl bromide in the presence of a base.

    Acetonitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, often using sodium cyanide as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chloroquinolin-3-yl)acetonitrile: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    2-(8-Isopropylquinolin-3-yl)acetonitrile: Lacks the chloro group, which may influence its substitution reactions and overall stability.

Uniqueness

2-(2-Chloro-8-isopropylquinolin-3-yl)acetonitrile is unique due to the presence of both chloro and isopropyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H13ClN2

Molekulargewicht

244.72 g/mol

IUPAC-Name

2-(2-chloro-8-propan-2-ylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C14H13ClN2/c1-9(2)12-5-3-4-10-8-11(6-7-16)14(15)17-13(10)12/h3-5,8-9H,6H2,1-2H3

InChI-Schlüssel

OISXXVAZQINIPD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.